tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate
Overview
Description
Tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a phenyl group, and a tert-butyl ester group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to start with 4-phenylpiperidine dimethylamino group through an amine alkylation reaction. The final step involves esterification using tert-butyl alcohol under acidic conditions to form the tert-butyl ester group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can streamline the process, allowing for precise control over reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl group can be oxidized to form phenol derivatives.
Reduction: : The piperidine ring can be reduced to form piperidine derivatives.
Substitution: : The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: : Phenol derivatives, such as 4-phenylphenol .
Reduction: : Piperidine derivatives, such as 4-phenylpiperidine .
Substitution: : Substituted piperidines, such as N-alkyl-4-phenylpiperidine .
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Tert-Butyl 4-[(E)-3-(dimethylamino)-2-propenoyl]-4-phenyl-1-piperidinecarboxylate: is unique due to its combination of functional groups and structural features. Similar compounds include:
4-Phenylpiperidine: : Lacks the dimethylamino and tert-butyl ester groups.
N-alkyl-4-phenylpiperidine: : Similar structure but with different alkyl groups.
4-Phenylphenol: : Oxidized derivative of the phenyl group.
This compound .
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]-4-phenylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-15-12-21(13-16-23,17-9-7-6-8-10-17)18(24)11-14-22(4)5/h6-11,14H,12-13,15-16H2,1-5H3/b14-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZYOZUOSYKTFG-SDNWHVSQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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